

Discovery and first synthesis of alpha-Fluorocinnamic acid

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Compound of Interest

Compound Name: *alpha-Fluorocinnamic acid*

CAS No.: 350-90-3

Cat. No.: B1332728

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Discovery and First Synthesis of - Fluorocinnamic Acid Historical Context & Discovery

The synthesis of

-fluorocinnamic acid represents a pivotal moment in organofluorine chemistry, bridging the gap between simple fluorinated aliphatic building blocks (like fluoroacetic acid) and complex aromatic systems. While Frédéric Swarts pioneered the synthesis of fluoroacetic acid in 1896, the systematic synthesis of

-fluorocinnamic acid is attributed to the mid-20th-century efforts to explore the biological and chemical properties of fluorinated analogs of natural products.

The definitive early synthesis is credited to E. Elkik and colleagues (circa 1967-1968), who optimized the condensation of benzaldehyde with fluoroacetic acid derivatives to access

-fluoro-unsaturated acids. These compounds were primarily investigated as precursors for

-fluorostyrenes via decarboxylation and for their potential as antimetabolites mimicking cinnamic acid in biological pathways.

Significance[1][2]

- **Metabolic Probes:** As a structural analog of cinnamic acid, it serves as a "trojan horse" inhibitor in the phenylpropanoid pathway.
- **Synthetic Intermediate:** It is the direct precursor to

-fluorostyrene, a monomer used in specialized polymers and material science.

Mechanistic Analysis of the First Synthesis

The classical synthesis relies on a modified Perkin Condensation or Aldol-type condensation. Unlike non-fluorinated analogues, the presence of the highly electronegative fluorine atom on the

-carbon significantly alters the acidity of the

-protons and the stability of the intermediate enolate.

Reaction Logic

The synthesis involves the reaction of benzaldehyde with ethyl fluoroacetate (or fluoroacetic anhydride) in the presence of a base (typically sodium ethoxide or sodium hydride).

- **Enolization:** The

-protons of ethyl fluoroacetate are acidic (

in DMSO, lowered by the inductive effect of F) but less so than those of malonates. A strong base generates the

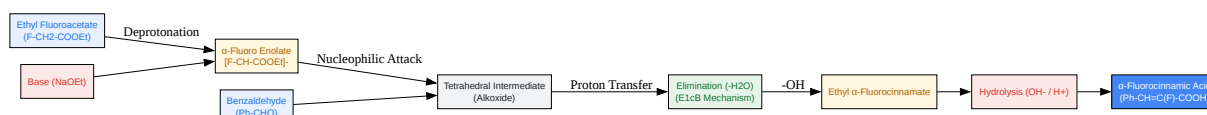
-fluoroenolate.
- **Nucleophilic Attack:** The enolate attacks the electrophilic carbonyl of benzaldehyde.
- **Dehydration:** The resulting

-hydroxy ester undergoes

elimination. The fluorine atom stabilizes the developing negative charge but can also make the elimination reversible.

- Hydrolysis: The ester is saponified to yield the free acid.

Mechanistic Flowchart (DOT Visualization)



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Caption: Step-by-step mechanistic pathway from fluoroacetate precursor to the final acid via aldol condensation.

Experimental Protocol (Reconstruction)

Based on the methodologies of Elkik (1967) and Bergmann (1956).

Safety Warning: Fluoroacetic acid and its esters are extremely toxic (metabolic poisons blocking the Krebs cycle). All operations must be performed in a high-efficiency fume hood with full PPE (gloves, goggles, lab coat). Sodium fluoroacetate is a restricted substance in many jurisdictions.

Materials

- Benzaldehyde: 10.6 g (100 mmol), freshly distilled.
- Ethyl Fluoroacetate: 10.6 g (100 mmol).
- Sodium Ethoxide: Prepared from 2.3 g Na in 50 mL anhydrous ethanol.
- Solvent: Anhydrous Ethanol / Diethyl Ether.

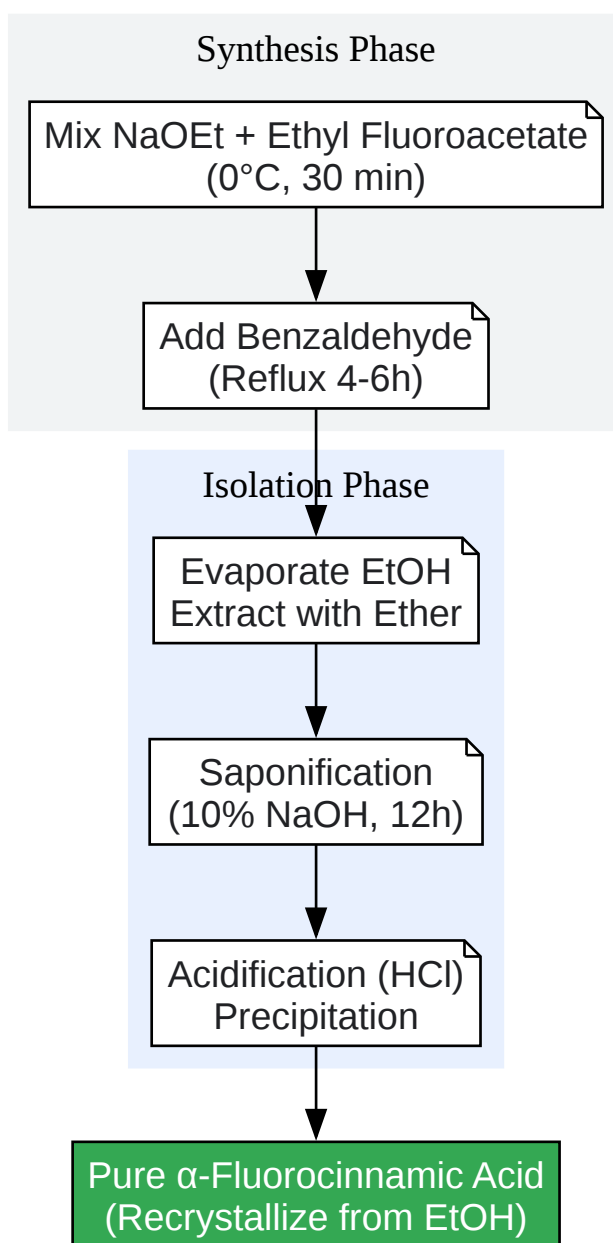
Step-by-Step Methodology

- **Enolate Formation:** In a dry three-neck flask equipped with a reflux condenser and dropping funnel, introduce the sodium ethoxide solution. Cool to 0°C. Dropwise add ethyl fluoroacetate over 30 minutes. The solution may darken slightly.
- **Condensation:** Add benzaldehyde dropwise to the stirred enolate solution at 0°C. Once addition is complete, allow the mixture to warm to room temperature, then reflux gently for 4–6 hours.
 - **Checkpoint:** Monitor reaction progress via TLC (Silica, Hexane:EtOAc 8:2). Disappearance of benzaldehyde indicates completion.
- **Work-up (Ester Isolation):** Concentrate the ethanol under reduced pressure. Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and slightly acidic brine. Dry the organic layer over

and evaporate to yield crude ethyl

-fluorocinnamate.
- **Hydrolysis:** Dissolve the crude ester in 10% ethanolic NaOH (50 mL). Stir at room temperature for 12 hours. Acidify the solution carefully with cold 2N HCl to pH 1. A white precipitate should form.
- **Purification:** Filter the solid and recrystallize from aqueous ethanol or benzene.
 - **Yield:** Typically 40–60% (historical yields were often lower due to volatility and side reactions).

Experimental Workflow Diagram



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Caption: Operational workflow for the synthesis and isolation of **alpha-fluorocinnamic acid**.

Characterization & Data

The following physical properties are critical for validating the synthesized compound.

Property	Value	Source/Notes
Melting Point	157–159 °C	Consistent with Elkik (1967) and Sigma-Aldrich standards.
Boiling Point	290 °C (est.)	Decomposes/decarboxylates at high temp.
Appearance	White crystalline solid	Needles from ethanol.
Solubility	Soluble in ethanol, ether; insoluble in cold water.	
Reactivity	Decarboxylates with Cu/Quinoline	Yields -fluorostyrene (mixture).
Isomerism	Predominantly Z-isomer	The phenyl and carboxylic acid groups are typically trans (E-cinnamic structure, Z-fluoro nomenclature).

Evolution of Synthesis

While the Elkik/Bergmann methods established the chemical route, modern synthesis has evolved to avoid toxic fluoroacetate precursors.

- Modern Chemical: Selectfluor fluorination of silyl ketene acetals derived from cinnamic acid esters. This avoids C-C bond formation steps and uses safer fluorinating agents.
- Enzymatic: The FdcUbiX enzyme system (ferulic acid decarboxylase) has been shown to process

-fluorocinnamic acid, providing insights into biocatalytic routes for fluorinated styrenes.

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